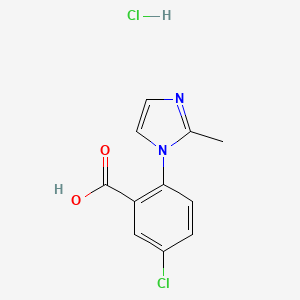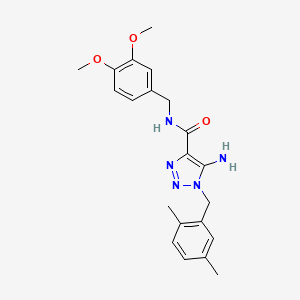![molecular formula C21H20N6O3 B2763838 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine CAS No. 946288-65-9](/img/structure/B2763838.png)
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a pyridazin-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction where a nitrobenzoyl chloride reacts with the piperazine ring.
Attachment of the Pyridazin-3-amine Moiety: The final step involves coupling the piperazine derivative with a pyridazin-3-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a tool compound to study the effects of nitrobenzoyl and pyridazin-3-amine moieties on biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine and pyridazin-3-amine moieties may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine-2-carbonyl group instead of a nitrobenzoyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Compounds with a piperazine ring and benzothiazole moiety, showing similar biological activities.
Uniqueness
6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(16-5-4-8-18(15-16)27(29)30)26-13-11-25(12-14-26)20-10-9-19(23-24-20)22-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHPDJDSCISLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)

![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)


![N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2763771.png)

![potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
